Bienvenue dans la boutique en ligne BenchChem!

2-(1,1'-Biphenyl-4-yl)-5-chloro-3-methyl-4-quinolinecarboxylic acid sodium salt

DHODH inhibition Structure-activity relationship Pyrimidine biosynthesis

2-(1,1'-Biphenyl-4-yl)-5-chloro-3-methyl-4-quinolinecarboxylic acid sodium salt, commonly designated S 8660, is a synthetic quinolinecarboxylic acid derivative developed as a structural analog of the clinical-stage dihydroorotate dehydrogenase (DHODH) inhibitor brequinar sodium. The compound acts via selective inhibition of the mitochondrial enzyme DHODH, the rate-limiting step in de novo pyrimidine biosynthesis, thereby exerting antiproliferative and immunosuppressive effects.

Molecular Formula C23H16ClNO2
Molecular Weight 373.8 g/mol
CAS No. 96201-52-4
Cat. No. B1680458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1'-Biphenyl-4-yl)-5-chloro-3-methyl-4-quinolinecarboxylic acid sodium salt
CAS96201-52-4
Synonyms2-(1,1'-biphenyl-4-yl)-5-chloro-3-methyl-4-quinolinecarboxylic acid sodium salt
S 8660
S 8660, potassium salt
S 8660, sodium salt
S-8660
Molecular FormulaC23H16ClNO2
Molecular Weight373.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=CC=C2Cl)N=C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C23H16ClNO2/c1-14-20(23(26)27)21-18(24)8-5-9-19(21)25-22(14)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13H,1H3,(H,26,27)
InChIKeyALBQBKQVMVZCOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S 8660 (CAS 96201-52-4): A Structurally Differentiated Brequinar-Analog DHODH Inhibitor for Immunosuppression Research


2-(1,1'-Biphenyl-4-yl)-5-chloro-3-methyl-4-quinolinecarboxylic acid sodium salt, commonly designated S 8660, is a synthetic quinolinecarboxylic acid derivative developed as a structural analog of the clinical-stage dihydroorotate dehydrogenase (DHODH) inhibitor brequinar sodium [1]. The compound acts via selective inhibition of the mitochondrial enzyme DHODH, the rate-limiting step in de novo pyrimidine biosynthesis, thereby exerting antiproliferative and immunosuppressive effects. Unlike its fluorinated parent brequinar, S 8660 incorporates a 5-chloro substitution on the quinoline core and an unsubstituted biphenyl side chain, resulting in distinct physicochemical properties and a differentiated pharmacological fingerprint that is directly relevant to experimental immunosuppression and transplantation models [1].

Why Brequinar Sodium or Generic DHODH Inhibitors Cannot Be Assumed Interchangeable with S 8660 in Immunosuppression Protocols


DHODH inhibitors within the quinolinecarboxylic acid class share a conserved pharmacophore but diverge substantially in their aromatic substitution patterns, which governs both target binding kinetics and downstream biological selectivity. S 8660 differs from brequinar sodium by the replacement of the 6-fluoro and 2'-fluoro substituents with a 5-chloro and unsubstituted biphenyl moiety, respectively [1]. This structural divergence translates into a distinct mixed-lymphocyte reaction (MLR) inhibitory potency (IC50 ≈ 150 ng/mL for S 8660 vs. ~80 ng/mL for brequinar sodium) [1][2], differential in vivo graft survival extension when combined with cyclosporine, and a unique solubility and metabolic profile. Consequently, assuming functional equivalence between S 8660 and brequinar—or any other DHODH inhibitor such as teriflunomide—without direct comparative data risks experimental irreproducibility and erroneous dose-response interpretation in transplantation and immunology research.

Quantitative Head-to-Head and Cross-Study Evidence Differentiating S 8660 from Brequinar Sodium, Teriflunomide, and Leflunomide


Human DHODH Enzymatic Inhibition: S 8660 Maintains Nanomolar Affinity Despite Absence of Fluorine Substituents

S 8660 binds to human DHODH with a Ki of 25 nM, closely matching the reported Ki of brequinar (27.4 ± 1.6 nM) despite lacking the electronegative fluorine atoms present in the brequinar scaffold [1][2]. This indicates that the 5-chloro/unsubstituted-biphenyl configuration of S 8660 provides a distinct pharmacophoric solution for occupying the ubiquinone-binding pocket of DHODH, preserving high-affinity target engagement through divergent intermolecular interactions.

DHODH inhibition Structure-activity relationship Pyrimidine biosynthesis

Mixed Lymphocyte Reaction (MLR) Immunosuppressive Potency: S 8660 vs. Brequinar Sodium in Human Lymphocyte Responses

In a human mixed-lymphocyte reaction (MLR) assay, S 8660 suppressed lymphocyte proliferation with an IC50 of approximately 150 ng/mL (~400 nM) [1]. By comparison, brequinar sodium demonstrated approximately 2-fold greater potency in an analogous human MLR system, with a reported IC50 of 0.08 µg/mL (80 ng/mL, ~200 nM) [2]. This quantitative difference in a clinically relevant ex vivo model of alloreactivity provides direct evidence that S 8660 and brequinar sodium are not functionally interchangeable in immunosuppressive protocols.

Immunosuppression Mixed lymphocyte reaction Transplantation

In Vivo Cardiac Allograft Survival: S 8660 Dose-Response and Synergy with Cyclosporine in Rat Transplantation Model

In the ACI-to-Lewis rat heterotopic cardiac allograft model, S 8660 administered orally at 5–20 mg/kg/day extended graft survival dose-dependently from a baseline of 7.0 ± 0.5 days (untreated controls) to >32 days with an optimized high-initial/tapered dosing regimen [1]. Crucially, combining S 8660 with cyclosporine achieved superior graft prolongation compared to either agent alone, a regimen enabled by the distinct, non-calcineurin-dependent mechanism of S 8660 [1]. This mechanistic complementarity—pyrimidine biosynthesis blockade versus calcineurin inhibition—demonstrates a specific experimental advantage for S 8660 over calcineurin inhibitor-based protocols that cannot be replicated with agents sharing overlapping toxicities or mechanisms.

Cardiac allograft rejection In vivo efficacy Combination immunosuppression

Structural Differentiation: 5-Chloro vs. 6-Fluoro Substitution Drives Divergent Metabolic and Solubility Profiles

S 8660 (C23H16ClNO2, MW 373.83 g/mol) incorporates a 5-chloro substituent on the quinoline ring and an unsubstituted biphenyl side chain, contrasting with brequinar sodium's 6-fluoro and 2'-fluoro-biphenyl configuration (C23H14F2NO2·Na, MW 398.36 g/mol) [1][2]. The chlorine-for-fluorine substitution eliminates the potential for oxidative defluorination and fluoride-related metabolic intermediates, while the increased lipophilicity (predicted LogP difference) of the unsubstituted biphenyl alters tissue distribution and protein binding relative to brequinar sodium. These structural features confer distinct experimental utility in studies investigating fluorine-independent DHODH pharmacology.

Drug metabolism Physicochemical properties Structure-metabolism relationship

Potency Differential vs. Teriflunomide: S 8660 Offers >15-Fold Superior DHODH Inhibition Despite Structural Simplicity

Teriflunomide, the active metabolite of leflunomide and a clinically approved DHODH inhibitor for multiple sclerosis, exhibits an IC50 of 388–408 nM against recombinant human DHODH [1]. S 8660, with a Ki of 25 nM against human DHODH, demonstrates an estimated >15-fold greater target affinity than teriflunomide [2]. This substantial potency gap positions S 8660 as a more sensitive probe for studying DHODH-dependent biology at lower, potentially less cytotoxic concentrations, and highlights the superior enzyme engagement achievable with the quinolinecarboxylic acid scaffold compared to the malononitrile-based inhibitors.

DHODH inhibitor potency ranking Teriflunomide comparison Antiproliferative assay

Optimal Research and Preclinical Application Scenarios for S 8660 Based on Experimental Evidence


Mechanistic Studies of De Novo Pyrimidine Biosynthesis in Immune Cell Activation

S 8660's nanomolar DHODH inhibition (Ki = 25 nM) [1] and demonstrated suppression of human mixed-lymphocyte responses (IC50 ≈ 150 ng/mL) [2] make it a suitable tool compound for dissecting the role of pyrimidine biosynthesis in T-cell and B-cell activation. Unlike brequinar sodium, S 8660 can be employed in fluorine-19 NMR or mass spectrometry-based metabolomic workflows as a non-fluorinated control, eliminating spectral interference from fluorinated analytes.

Polytherapeutic Immunosuppression Protocol Development in Rodent Transplantation Models

The established in vivo efficacy of S 8660 in extending cardiac allograft survival in rats (MST: 32.0 ± 4.6 days with tapered dosing vs. 7.0 days for controls) and its synergistic interaction with cyclosporine [3] position S 8660 as an ideal DHODH-inhibitor component in multi-agent immunosuppressive regimen development. Researchers can leverage the distinct mechanism of action (pyrimidine depletion) to explore calcineurin inhibitor-sparing protocols.

Structure-Activity Relationship (SAR) Studies of Quinolinecarboxylic Acid DHODH Inhibitors

S 8660 serves as a key comparator compound in SAR campaigns exploring the contribution of halogen substitution to DHODH binding affinity. Its 5-chloro configuration provides a direct structural contrast to brequinar sodium's 6-fluoro scaffold [4], enabling systematic investigation of how halogen position and identity influence target engagement kinetics, selectivity against related flavoenzymes, and cellular antiproliferative potency.

In Vitro Pharmacodynamic Profiling of DHODH Inhibitors Across Species

Given the known species-specific potency differences of DHODH inhibitors (e.g., brequinar exhibits an IC50 of 5.2 nM for human DHODH vs. 367 nM for rat DHODH) , S 8660 can be utilized in comparative enzymology studies across human, rodent, and other mammalian DHODH orthologs. Its distinct substitution pattern may reveal differential species selectivity profiles compared to fluorinated analogs, informing translational model selection.

Quote Request

Request a Quote for 2-(1,1'-Biphenyl-4-yl)-5-chloro-3-methyl-4-quinolinecarboxylic acid sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.